(1R,2R)-2-formylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-formylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAKSXCTQYGIH-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Ester Formation
The process begins with the methyl ester of trans-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid (1R,2R configuration), synthesized via ozonolysis and reductive decomposition of a cyclopropane precursor. The ozonolysis step cleaves a double bond adjacent to the cyclopropane ring, followed by reduction with trimethyl-amino-aceto-hydrazide (Reagent T) in acidic medium to yield the formyl group. The methyl ester is protected as a dimethyl ketal to prevent premature hydrolysis during subsequent steps.
Lactonization and Hydrolysis
Treatment of the dimethyl ketal with a basic reagent, such as sodium methoxide in methanol, induces lactonization to form the lactone of cis-3,3-dimethyl-2-(methoxyhydroxymethyl)cyclopropane-1-carboxylic acid (1R,2S configuration). This step proceeds via nucleophilic attack of the hydroxyl group on the ester carbonyl, forming a five-membered lactone ring. Hydrolysis in a slightly acidic aqueous medium (e.g., water-acetic acid) converts the lactone into the internal hemi-acylal of cis-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid (1R,2S configuration).
Stereochemical Resolution
To obtain the desired (1R,2R) enantiomer, chiral resolution is employed. The racemic hemi-acylal is treated with dextrorotatory α-phenylethylamine, forming diastereomeric salts that are separated via fractional crystallization. For example, 10.95 g of the quinine salt yields 3.45 g of (1R,2S)-3,3-dimethyl-2-(2'-methoxycarbonyl-trans-1-propenyl)cyclopropane-1-carboxylic acid after acid hydrolysis. Further recrystallization in aqueous ethanol achieves enantiomeric purity (>98% ee).
Synthesis from Feist Acid via Bromination and Oxidation
Bromination of Feist Acid
The route begins with (–)-Feist acid [(1S,2S)-3-methylenecyclopropane-1,2-dicarboxylic acid], which undergoes bromination using bromine in carbon tetrachloride to yield (1R,2R)-3-bromo-3-bromomethylcyclopropane-1,2-dicarboxylic acid. This step proceeds via radical addition, preserving the cyclopropane ring’s integrity.
Lactone Formation and Esterification
Heating the dibrominated compound in water induces lactonization, forming (1RS,5R,6R)-1-bromo-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid. Esterification with methanol in the presence of sulfuric acid produces the methyl ester, which is subsequently oxidized using potassium permanganate to introduce the formyl group.
Dehalogenation and Final Steps
Dehalogenation with zinc dust in acetic acid removes the bromine substituents, yielding (1R,2R)-1,2-dicarbomethoxy-3-formylcyclopropane. Reaction with (R)-α-phenylglycinol and sodium cyanide in ethanol affords a diastereomeric nitrile intermediate, which is hydrolyzed under acidic conditions to (1R,2R)-2-formylcyclopropane-1-carboxylic acid. This method achieves an overall yield of 40% with high stereoselectivity (>95% ee).
Ozonolysis and Reduction of Cyclopropane Derivatives
Ozonolysis of Methylenecyclopropane Precursors
A third approach involves ozonolysis of trans-3,3-dimethyl-2-methylenecyclopropane-1-carboxylic acid methyl ester. Ozone is bubbled through a solution of the substrate in dichloromethane at –78°C, followed by reductive decomposition with dimethyl sulfide. This cleaves the double bond to generate two formyl groups, yielding the trans-3,3-dimethyl-2-formylcyclopropane derivative.
Hydrolysis and Resolution
The methyl ester is hydrolyzed in aqueous sodium bicarbonate, and the resultant acid is resolved using L-threonine as a chiral resolving agent. Crystallization from isopropyl ether-methanol provides enantiomerically pure this compound.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Overall Yield | Stereoselectivity | Key Challenges |
|---|---|---|---|---|---|
| Hydrolysis/Lactonization | Trans-dimethyl ester | 4 | ~35% | Moderate (requires resolution) | Epimerization during hydrolysis |
| Feist Acid Route | (–)-Feist acid | 6 | ~40% | High | Multi-step purification |
| Ozonolysis | Methylenecyclopropane ester | 3 | ~25% | Low | Handling ozone |
The Feist acid route offers superior stereoselectivity but requires six steps, while the ozonolysis method is shorter but less efficient. Industrial applications favor the hydrolysis/lactonization approach due to scalability, despite its moderate yield.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-Formylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products:
Oxidation: (1R,2R)-2-Carboxycyclopropane-1-carboxylic acid.
Reduction: (1R,2R)-2-Hydroxymethylcyclopropane-1-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
(1R,2R)-2-Formylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral compounds and complex organic molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the investigation of metabolic pathways involving cyclopropane derivatives.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-formylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The cyclopropane ring’s strained structure can also impart unique reactivity, making it a valuable tool in mechanistic studies and the design of bioactive compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at C2 significantly influences solubility, stability, and biological activity. Key analogs and their properties are compared below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The formyl group in the target compound is a strong EWG, likely increasing the acidity of the carboxylic acid (lower pKa) compared to alkyl or aryl substituents .
- Steric Effects: Bulky substituents (e.g., tert-butoxycarbonyl) enhance steric hindrance, affecting binding to biological targets .
- Chirality: The 1R,2R configuration is critical for enantioselective interactions, as seen in amino-substituted analogs showing distinct bioactivity compared to their enantiomers .
Biological Activity
(1R,2R)-2-formylcyclopropane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropane ring with a formyl group and a carboxylic acid functional group. This configuration contributes to its reactivity and interaction with biological systems.
Molecular Formula
- Molecular Formula : CHO
- Molecular Weight : 114.10 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. These interactions can lead to significant pharmacological effects.
NMDA Receptor Interaction
A study highlighted the role of cyclopropane derivatives in modulating NMDA receptors, which are critical for synaptic plasticity and memory function. The stereochemistry of such compounds can influence their efficacy as NMDA receptor agonists or antagonists, potentially providing therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits notable activity against specific cell lines. For example, it has been tested for its ability to inhibit the growth of cancer cells, demonstrating cytotoxic effects at certain concentrations.
Case Studies
Several case studies have explored the therapeutic potential of cyclopropane derivatives:
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of cerebral ischemia. Results indicated a reduction in neuronal apoptosis and inflammation markers .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against various bacterial strains, revealing promising results that suggest potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing substituents like the formyl group into cyclopropane rings in (1R,2R)-2-formylcyclopropane-1-carboxylic acid?
- Methodology :
- Cyclopropanation : Utilize diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring. Reaction conditions (temperature, solvent polarity) must be optimized to preserve stereochemistry .
- Formyl Group Introduction : Post-cyclopropanation, the formyl group can be introduced via oxidation of a hydroxymethyl intermediate or through palladium-catalyzed carbonylation. Careful control of oxidizing agents (e.g., pyridinium chlorochromate) is critical to avoid ring strain-induced decomposition .
- Critical Parameters :
- Stereochemical integrity requires chiral auxiliaries or asymmetric catalysis during cyclopropanation.
- Low-temperature conditions (-20°C to 0°C) are recommended to stabilize reactive intermediates .
Q. How does the stereochemistry of this compound influence its chemical reactivity and biological activity?
- Reactivity :
- The (1R,2R) configuration creates a rigid, strained cyclopropane ring, enhancing electrophilicity at the formyl group. This increases susceptibility to nucleophilic attacks (e.g., in Schiff base formation) compared to (1S,2S) or trans-isomers .
- Biological Activity :
- Stereochemistry dictates binding affinity to enzymatic targets. For example, (1R,2R) isomers show higher inhibition of ACC deaminase due to complementary spatial alignment with active sites .
- Analytical Validation :
- Chiral HPLC or NMR (using chiral shift reagents) is essential to confirm stereopurity. Enantiomeric excess (ee) >98% is typically required for reproducible biological assays .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives across studies?
- Data Discrepancy Analysis :
- Purity Assessment : Contradictions often arise from impurities (e.g., residual catalysts or stereoisomers). Use LC-MS or elemental analysis to verify compound purity .
- Assay Conditions : Variability in buffer pH, temperature, or enzyme sources (e.g., bacterial vs. mammalian ACC deaminase) can alter activity. Standardize protocols using reference inhibitors (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) .
- Case Study :
- In one study, a 10% impurity of (1S,2R)-isomer reduced reported IC₅₀ values by 30%. Repetition under stringent purification restored accuracy .
Q. How do electron-withdrawing substituents (e.g., formyl) affect the stability and metabolic resistance of cyclopropane-containing compounds?
- Stability Enhancements :
- The formyl group increases ring strain but stabilizes the compound via conjugation with the carboxylic acid moiety, reducing susceptibility to ring-opening reactions. Comparative TGA data show decomposition temperatures ~50°C higher than non-conjugated analogs .
- Metabolic Resistance :
- Fluorinated analogs (e.g., 2-fluorocyclopropane derivatives) exhibit prolonged half-lives in vivo due to reduced oxidative metabolism. The formyl group may similarly hinder CYP450-mediated degradation .
- Table: Comparative Stability of Cyclopropane Derivatives
Q. What are the challenges in characterizing stereoisomers of this compound using spectroscopic methods?
- NMR Challenges :
- Overlapping signals from cyclopropane protons require high-field instruments (≥500 MHz) and COSY/NOESY for resolution. For example, the (1R,2R) isomer shows distinct coupling constants (J = 8–10 Hz) vs. 5–7 Hz for (1S,2S) .
- Mass Spectrometry :
- Fragmentation patterns differ subtly; HRMS with collision-induced dissociation (CID) can distinguish isomers via diagnostic ions (e.g., m/z 104.08 for formyl group loss) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
